[1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidin-4-yl]methanol
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Description
“[1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidin-4-yl]methanol” is a compound with the molecular formula C19H26N4O and a molecular weight of 326.444 . It is soluble in DMSO . This compound is available from suppliers for scientific research needs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: Nc1ccnc(n1)N1CCC(CO)(CCCc2ccccc2)CC1 . The InChI representation is: InChI=1/C19H26N4O/c20-17-8-12-21-18(22-17)23-13-10-19(15-24,11-14-23)9-4-7-16-5-2-1-3-6-16/h1-3,5-6,8,12,24H,4,7,9-11,13-15H2,(H2,20,21,22) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .Physical and Chemical Properties Analysis
The compound has a molecular weight of 326.444 and is soluble in DMSO . More detailed physical and chemical properties are not available in the search results.Mechanism of Action
The compound is similar to a series of molecules that have been found to inhibit Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . These molecules are ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Properties
IUPAC Name |
[1-(4-aminopyrimidin-2-yl)-4-[(4-chlorophenyl)methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c18-14-3-1-13(2-4-14)11-17(12-23)6-9-22(10-7-17)16-20-8-5-15(19)21-16/h1-5,8,23H,6-7,9-12H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVMWRXAJSHQSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)CO)C3=NC=CC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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